molecular formula C23H27FN2O3 B2883585 4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide CAS No. 921835-81-6

4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide

Cat. No. B2883585
M. Wt: 398.478
InChI Key: QDVBYWCHOBNXEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecule contains a benzamide group, which is planar due to the conjugation of the amide group with the benzene ring. The tetrahydrobenzo[b][1,4]oxazepin ring is a seven-membered ring, which may adopt a puckered conformation to relieve ring strain .

Scientific Research Applications

Novel PET Probes for Alzheimer's Disease

Research on benzoxazole derivatives, closely related to the structure of interest, highlights their potential in developing PET (Positron Emission Tomography) probes for imaging cerebral β-amyloid plaques in Alzheimer's disease. The study by Cui et al. (2012) synthesized and evaluated two radiofluoro-pegylated phenylbenzoxazole derivatives, displaying high affinity for Aβ(1-42) aggregates, suggesting their utility as PET agents for detecting Aβ plaques in the living human brain (Cui et al., 2012).

Antimicrobial Activity

Jagtap et al. (2010) synthesized novel fluoro-substituted sulphonamide benzothiazole compounds, demonstrating significant antimicrobial activity. This research indicates that fluoro-substituted compounds, similar in part to the chemical structure , could have promising applications in developing new antimicrobial agents (Jagtap et al., 2010).

Organocatalytic Asymmetric Reactions

A study by Li et al. (2019) on the asymmetric Mannich reaction of 3-fluorooxindoles with dibenzo[b,f][1,4]oxazepines showcases the importance of fluoro-substituted compounds in synthesizing chiral molecules with potential medicinal chemistry applications. The reactions produced seven-member cyclic amines containing chiral tetrasubstituted C‒F stereocenters with high yields and enantioselectivities, emphasizing the role of fluoro-substituted compounds in stereocontrolled synthesis (Li et al., 2019).

properties

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN2O3/c1-15(2)11-12-26-19-10-9-18(13-20(19)29-14-23(3,4)22(26)28)25-21(27)16-5-7-17(24)8-6-16/h5-10,13,15H,11-12,14H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDVBYWCHOBNXEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)F)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide

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